1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
JOWQCLSGRMJHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, 4-hydroxy-2-methylphenol) and an acyl chloride (such as 3-methylbutanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: 1-(4-Oxo-2-methylphenyl)-3-methylbutan-1-one.
Reduction: 1-(4-Hydroxy-2-methylphenyl)-3-methylbutanol.
Substitution: 1-(4-Halo-2-methylphenyl)-3-methylbutan-1-one or 1-(4-Alkoxy-2-methylphenyl)-3-methylbutan-1-one.
Scientific Research Applications
1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects can include modulation of enzyme activity, alteration of cell signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one, also known as a derivative of acetophenone, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C12H16O2
- Molecular Weight : Approximately 192.25 g/mol
- Structural Features : The compound features a hydroxy group and a methyl group on the phenyl ring, alongside a butanone side chain, which are critical for its reactivity and biological activity.
Antioxidant Properties
This compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It is believed to inhibit pro-inflammatory enzymes and cytokines, thereby reducing inflammation in biological systems.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to establish its efficacy and mechanism of action.
Anticancer Potential
One of the most promising areas of research involves the anticancer effects of this compound. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This suggests potential applications in cancer therapy.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), mitigating oxidative stress.
- Anti-inflammatory Mechanism : It may inhibit the activity of cyclooxygenase (COX) enzymes and reduce cytokine production.
- Anticancer Mechanism : The induction of apoptosis may occur through the activation of caspases and modulation of signaling pathways related to cell survival.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Anti-inflammatory Effects | Showed decreased levels of inflammatory cytokines in animal models. |
| Study C | Anticancer Activity | Induced apoptosis in various cancer cell lines with IC50 values indicating potency. |
Pharmaceutical Industry
Due to its diverse biological activities, this compound is being explored for use in developing new therapeutic agents targeting oxidative stress-related diseases, inflammatory conditions, and cancer.
Agricultural Applications
The compound's antimicrobial properties suggest potential applications in agriculture as a natural pesticide or fungicide, promoting sustainable practices.
Q & A
Q. What strategies mitigate challenges in characterizing low-yield synthetic intermediates?
- Methodological Answer :
- Microscale Synthesis : Use high-throughput platforms (e.g., Chemspeed) to optimize conditions with minimal material.
- LC-HRMS : Couple liquid chromatography with high-resolution MS for trace analysis .
- In Situ IR : Monitor reaction progress via attenuated total reflectance (ATR) probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
